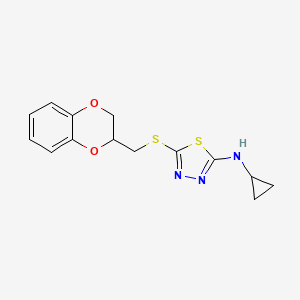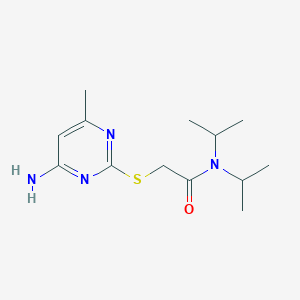
2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide, also known as PDD-00017273, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide inhibits DHODH by binding to the enzyme's active site and preventing the oxidation of dihydroorotate to orotate. This leads to a decrease in the production of uridine monophosphate (UMP), which is a precursor to pyrimidine nucleotides. This, in turn, leads to a decrease in DNA synthesis and cell proliferation, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide has been shown to have anti-inflammatory effects. Research has shown that 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), by macrophages. This suggests that 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide may have potential therapeutic applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide in lab experiments is its specificity for DHODH. This allows for targeted inhibition of pyrimidine nucleotide synthesis and cancer cell growth. However, one limitation of using 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune and infectious diseases. Another direction is to develop more soluble derivatives of 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide for improved in vivo administration. Finally, further studies are needed to fully understand the mechanism of action of 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide and its effects on the immune system.
Conclusion
In conclusion, 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide is a compound that has gained attention in scientific research due to its potential therapeutic applications in the treatment of cancer and inflammatory diseases. Its specificity for DHODH allows for targeted inhibition of cancer cell growth, and its anti-inflammatory effects suggest potential applications in the treatment of inflammatory diseases. While its low solubility in water is a limitation, there are several future directions for research on 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide, including investigating its potential therapeutic applications in other diseases and developing more soluble derivatives for improved in vivo administration.
合成法
The synthesis of 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide involves the reaction of 4-amino-6-methyl-2-thiouracil with diisopropylaminoethyl chloride in the presence of a base. The resulting compound is then treated with acetic anhydride and purified to obtain 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide.
科学的研究の応用
2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide inhibits the growth of cancer cells by targeting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. Inhibition of DHODH leads to decreased pyrimidine nucleotide synthesis, which is essential for DNA replication and cell proliferation.
特性
IUPAC Name |
2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS/c1-8(2)17(9(3)4)12(18)7-19-13-15-10(5)6-11(14)16-13/h6,8-9H,7H2,1-5H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJCKKZTSDWMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N(C(C)C)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7455008.png)

![5-Cyclopropyl-4-methyl-2-[(3-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7455020.png)
![5-Cyclopropyl-4-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7455031.png)
![N-(2,6-dimethylphenyl)-2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B7455039.png)
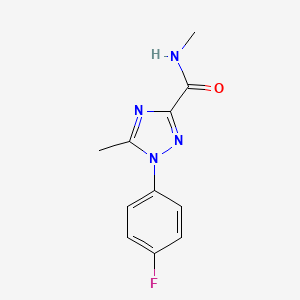
![1-(2-ethylphenyl)-5-oxo-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7455052.png)
![8-Ethyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455053.png)
![3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane](/img/structure/B7455058.png)
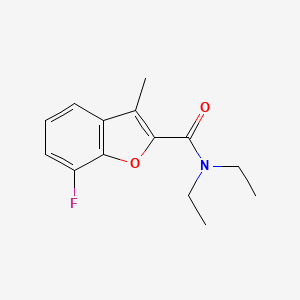
![6-Methyl-3-(pyrrolidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455062.png)
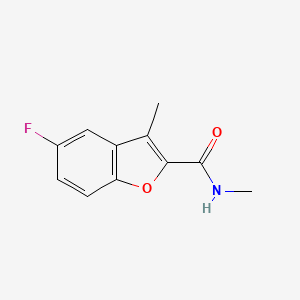
![3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455067.png)
